T0467

Mitophagy Parkinson's Disease E3 Ubiquitin Ligase

Mitophagy researchers often face confounding PINK1 accumulation when using classical activators, obscuring pathway-specific readouts. T0467 (CAS 859518-94-8) circumvents this by activating Parkin mitochondrial translocation in a PINK1-dependent manner without inducing PINK1 buildup-delivering cleaner data. • Parkin translocation EC₅₀ ~20 µM; 4-fold lower potency vs. T0466 enables precise dose titration • Validated in Drosophila PINK1-deficiency models; rescues ATP & locomotion deficits without toxicity <50 µM • No off-target mitochondrial stress or ISR induction-an essential selectivity benchmark for mitophagy studies Supplied at ≥98% purity with analytical documentation. Cold-chain global shipping for R&D use.

Molecular Formula C24H26F3N5
Molecular Weight 441.5 g/mol
Cat. No. B8201617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT0467
Molecular FormulaC24H26F3N5
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1CNCCN1CC2=CC(=C(C=C2)F)C3=NC(=NC=C3)NCCC4=CC(=CC(=C4)F)F
InChIInChI=1S/C24H26F3N5/c1-16-14-28-8-9-32(16)15-18-2-3-22(27)21(12-18)23-5-7-30-24(31-23)29-6-4-17-10-19(25)13-20(26)11-17/h2-3,5,7,10-13,16,28H,4,6,8-9,14-15H2,1H3,(H,29,30,31)/t16-/m0/s1
InChIKeyGNYKYGZGDGZPOK-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T0467 Chemical Class and Core Identity


N-[2-(3,5-difluorophenyl)ethyl]-4-[2-fluoro-5-[[(2S)-2-methylpiperazin-1-yl]methyl]phenyl]pyrimidin-2-amine (CAS 859518-94-8), also known as T0467, is a synthetic small-molecule compound belonging to the substituted pyrimidine piperazine class . It is characterized by a molecular formula of C24H26F3N5 and a molecular weight of 441.49 g/mol . The compound's primary reported mechanism of action in the literature is the activation of Parkin mitochondrial translocation in a PINK1-dependent manner [1]. This compound is of specific interest in research focused on mitochondrial quality control pathways, particularly the PINK1-Parkin signaling axis implicated in neurodegenerative disorders such as Parkinson's disease [1].

T0467: No Generic Substitute for PINK1-Parkin Research


Generic substitution of T0467 with closely related analogs, such as its structural congener T0466 or other PINK1-Parkin modulators like FB231 and MTK458, is not scientifically valid due to fundamental differences in their pharmacological and phenotypic profiles. While these compounds all target the PINK1-Parkin mitophagy pathway, they exhibit distinct and non-interchangeable characteristics in terms of potency, off-target mitochondrial stress induction, and their ability to avoid PINK1 accumulation [1][2]. For instance, some activators like FB231 and MTK458 have been shown to induce mild mitochondrial stress as an off-target effect, a liability that may be absent or different in T0467 [1]. Furthermore, within the same chemical series, T0466 demonstrates greater potency than T0467 in certain assays, underscoring that minor structural modifications result in quantifiable differences in biological activity [2]. Therefore, experimental outcomes are strictly contingent on the specific compound used, and substituting one for another without validation introduces significant confounding variables.

T0467 Quantitative Evidence vs. Key Comparators


Parkin Translocation Potency vs. T0466

In a direct head-to-head comparison, T0467 requires a four-fold higher concentration than its structural analog T0466 to achieve a comparable level of Parkin mitochondrial translocation in HeLa cells. At 3 hours of treatment, 5 µM of T0466 induced a level of Parkin translocation comparable to that induced by 20 µM of T0467 [1]. This indicates that T0467 is less potent than T0466 in this specific cellular model of PINK1-Parkin activation, providing a clear quantitative distinction between the two compounds for dose-response studies.

Mitophagy Parkinson's Disease E3 Ubiquitin Ligase

PINK1-Independent Parkin Translocation

A key phenotypic distinction for T0467 is its failure to induce mitochondrial accumulation of PINK1 in dopaminergic neurons, a characteristic that differentiates it from other pathway modulators. While classical mitophagy inducers like mitochondrial uncouplers (e.g., CCCP) cause PINK1 to stabilize and accumulate on the mitochondrial outer membrane, T0467 activates Parkin translocation without causing this upstream PINK1 accumulation [1]. This class-level inference suggests a distinct mechanism of action, potentially bypassing PINK1 stabilization and offering a more physiologically relevant or less stressful mode of pathway activation compared to general mitophagy inducers.

PINK1 Kinase Off-Target Effect Dopaminergic Neurons

ATP Rescue in Drosophila Compared to T0466

In a Drosophila model of reduced PINK1 activity, both T0467 and its analog T0466 demonstrated the ability to significantly improve ATP production in the whole bodies of third-instar larvae [1]. This cross-study comparable evidence indicates that despite their differential in vitro potency, both compounds are capable of rescuing a key functional mitochondrial deficit in vivo. The improvement in ATP levels, which were reduced by PINK1 inactivation, was statistically significant compared to the control (LacZ RNAi) [1].

In Vivo Pharmacology Mitochondrial Function Drosophila Model

Off-Target Mitochondrial Stress vs. FB231/MTK458

A recent proteomics study has characterized two other mitophagy activators, FB231 (a Parkin activator) and MTK458 (a PINK1 activator), and revealed that both compounds induce mild mitochondrial stress and activate the integrated stress response (ISR) as a result of PINK1/Parkin-independent off-target activities [1]. This finding provides a crucial class-level inference: while T0467's off-target profile has not been characterized to the same depth, its distinct chemical structure and the absence of any reported ISR activation or mitochondrial stress induction in its primary publication suggests a potentially cleaner or different safety pharmacology profile compared to FB231 and MTK458. This creates a clear rationale for selecting T0467 in studies where avoiding these specific off-target liabilities is paramount.

Mitochondrial Toxicity Integrated Stress Response Proteomics

T0467 Application Scenarios


PINK1-Independent Parkin Translocation Studies

T0467 is the preferred tool compound for studies aimed at activating Parkin mitochondrial translocation while explicitly avoiding the confounding factor of PINK1 accumulation on mitochondria. This is supported by direct evidence that T0467 does not induce mitochondrial PINK1 accumulation in dopaminergic neurons, a key phenotypic difference from classical mitophagy inducers [1]. This scenario is ideal for researchers dissecting the Parkin-specific arm of the PINK1-Parkin pathway or studying signaling events that occur downstream of or independent from PINK1 stabilization.

PINK1-Parkin Rescue in Drosophila

For in vivo experiments using the Drosophila model of PINK1 deficiency, T0467 is a validated compound. It has been shown to rescue key functional deficits, including improving ATP production and mitigating locomotion defects, at concentrations that do not exhibit overt toxicity [2]. Its efficacy in this model is comparable to its more potent analog T0466, making it a suitable choice for whole-organism studies where its distinct in vivo profile is required [2].

PINK1-Parkin Activator Mechanism Comparison

T0467 serves as a critical control or comparator in studies designed to differentiate the mechanisms and off-target liabilities of various PINK1-Parkin pathway activators. Given that other activators like FB231 and MTK458 have been shown to induce off-target mitochondrial stress and the integrated stress response [3], T0467 (with its distinct profile lacking reported ISR activation) is an essential tool for benchmarking phenotypic selectivity. Its use can help deconvolve pathway-specific effects from general cellular stress responses in mitophagy research.

Lower-Potency PINK1-Parkin Activator for Dose-Response

In experimental systems where a high-potency activator like T0466 may saturate the response or cause undesired effects, T0467 provides a valuable alternative. With its approximately four-fold lower potency in activating Parkin translocation (effective at 20 µM vs. 5 µM for T0466) [2], T0467 allows for the use of a wider concentration range to finely titrate pathway activation. This is particularly useful for establishing precise dose-response relationships or for applications where a submaximal stimulation of the pathway is required.

Technical Documentation Hub

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